Sativanine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72361-60-5 |
|---|---|
Molecular Formula |
C30H38N4O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(3R,4S,7S,10Z)-4-(4-butyl-3-methyl-5-oxoimidazolidin-1-yl)-3-phenyl-7-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraene-5,8-dione |
InChI |
InChI=1S/C30H38N4O4/c1-5-6-12-24-30(37)34(19-33(24)4)26-27(22-10-8-7-9-11-22)38-23-15-13-21(14-16-23)17-18-31-28(35)25(20(2)3)32-29(26)36/h7-11,13-18,20,24-27H,5-6,12,19H2,1-4H3,(H,31,35)(H,32,36)/b18-17-/t24?,25-,26-,27+/m0/s1 |
InChI Key |
WAYZHHGAMCRHBA-TYLJBMGJSA-N |
SMILES |
CCCCC1C(=O)N(CN1C)C2C(OC3=CC=C(C=C3)C=CNC(=O)C(NC2=O)C(C)C)C4=CC=CC=C4 |
Isomeric SMILES |
CCCCC1C(=O)N(CN1C)[C@H]2[C@H](OC3=CC=C(C=C3)/C=C\NC(=O)[C@@H](NC2=O)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCC1C(=O)N(CN1C)C2C(OC3=CC=C(C=C3)C=CNC(=O)C(NC2=O)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Methodologies for Structural Elucidation of Sativanine B and Analogues
Advanced Spectroscopic Techniques for Structure Determinationjcsp.org.pkfrontiersin.orgcolumbia.eduresearchgate.netresearchgate.netnih.gov
The structural characterization of Sativanine B is a quintessential example of the power of modern spectroscopic techniques. researchgate.net A synergistic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), has been instrumental in piecing together the molecular puzzle of this and similar cyclopeptide alkaloids. jcsp.org.pkpjps.pkfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentjcsp.org.pkcolumbia.eduresearchgate.netresearchgate.net
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. jcsp.org.pknih.gov This non-destructive technique provides a wealth of information regarding the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. researchgate.netmdpi.comanalis.com.my Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, the complete chemical structure can be meticulously assembled. analis.com.my
To unravel the complex spin systems within this compound, two-dimensional (2D) NMR experiments are indispensable. columbia.eduresearchgate.netnorthwestern.edu Total Correlation Spectroscopy (TOCSY) is employed to identify coupled proton networks, allowing for the assignment of entire amino acid spin systems within the peptide macrocycle. researchgate.netnih.gov This is achieved by transferring magnetization between all protons within a coupled network, regardless of whether they are directly coupled. northwestern.edu
Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about the spatial proximity of protons. columbia.eduutoronto.ca This experiment detects through-space interactions between protons that are close to each other in the three-dimensional structure, typically within 5 Å. columbia.edu These NOE correlations are vital for determining the conformation of the macrocyclic ring and the stereochemistry of the constituent amino acids. utoronto.ca
| 2D NMR Technique | Information Provided | Application in this compound Analysis |
| TOCSY | Reveals scalar (J) coupling networks between protons. | Identifies and assigns the spin systems of the individual amino acid residues, such as valine and phenylserine (B13813050), within the macrocycle. jcsp.org.pkresearchgate.netnih.gov |
| NOESY | Detects through-space correlations between protons, indicating spatial proximity. | Determines the three-dimensional folding of the 14-membered ring and the relative stereochemistry of the chiral centers. columbia.eduutoronto.ca |
The sensitivity and resolution of NMR experiments are significantly enhanced by the use of high-field NMR magnets and cryogenic probes. frontiersin.orgresearchgate.netresearchgate.net High-field magnets, operating at frequencies of 600 MHz and above, increase the chemical shift dispersion, which helps to resolve overlapping signals in complex spectra, a common challenge in the analysis of large molecules like this compound. frontiersin.orgresearchgate.net
Cryogenic probes, which are cooled to very low temperatures, dramatically reduce thermal noise in the electronics, leading to a substantial improvement in the signal-to-noise ratio. researchgate.netbruker.com This increased sensitivity is particularly beneficial for detecting weak correlations in 2D NMR experiments and for analyzing samples that are available in only small quantities. researchgate.net
To further validate the proposed structure of this compound, computational NMR calculations can be employed. mdpi.comfaccts.dejoaquinbarroso.com Using methods like Density Functional Theory (DFT), the NMR chemical shifts and coupling constants for a proposed structure can be calculated and compared with the experimental data. researchgate.netq-chem.com A strong correlation between the calculated and experimental values provides a high degree of confidence in the assigned structure. mdpi.com This computational approach serves as a powerful tool for discriminating between possible isomers and confirming the final structural assignment. joaquinbarroso.com
High-Resolution Mass Spectrometry (HRMS) in Structural Analysisjcsp.org.pkfrontiersin.orgcolumbia.eduresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. jcsp.org.pknih.gov For this compound, HRMS provides the precise molecular weight, allowing for the determination of its molecular formula. jcsp.org.pknih.gov This information is fundamental to the entire structural elucidation process.
Beyond providing the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), plays a crucial role in sequencing the peptide portion of this compound. jcsp.org.pkpjps.pk By inducing fragmentation of the parent molecule, a series of characteristic fragment ions are generated. jcsp.org.pk The analysis of these fragmentation patterns allows for the deduction of the amino acid sequence within the cyclopeptide alkaloid. jcsp.org.pklcms.cz For instance, the mass spectrum of this compound exhibits a fragmentation pattern that is characteristic of 14-membered cyclopeptide alkaloids and shows similarities to related compounds like nummularine-G. jcsp.org.pk The identification of specific fragment ions can confirm the presence and linkage of the amino acid residues, such as phenylserine and valine, within the macrocyclic ring. jcsp.org.pk
Role of Mass Spectrometry in Structure Elucidation Acceleration
Mass spectrometry (MS) is a cornerstone technique in the structural analysis of natural products, providing rapid and sensitive analysis from minimal sample amounts. currenta.de The advent of high-resolution mass spectrometry (HRMS) has been particularly instrumental in accelerating the structural elucidation of complex cyclopeptide alkaloids, including this compound. pjps.pk
The primary power of MS in this context lies in its ability to determine the precise mass of a molecule, allowing for the deduction of its molecular formula. currenta.de For this compound, techniques such as electrospray ionization (ESI) combined with high-resolution analyzers like Time-of-Flight (ToF) are employed. currenta.de This approach provides mass accuracy to several decimal places, which is crucial for confirming the elemental composition. currenta.de
Furthermore, tandem mass spectrometry (MS/MS) plays a vital role. currenta.depsu.edu In this process, the intact molecule (molecular ion) is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides critical clues about the molecule's substructures and the sequence of amino acids within the peptide ring. currenta.depjps.pk For cyclopeptide alkaloids, established fragmentation schemes can be used as a model to quickly and reliably determine the structure of new but related compounds. pjps.pk The combination of liquid chromatography (LC) with MS allows for the analysis of complex mixtures, separating individual components before they enter the mass spectrometer, which is invaluable for isolating and identifying compounds from crude plant extracts. currenta.depsu.edu
| Mass Spectrometry Technique | Contribution to Structure Elucidation | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Determines precise mass and elemental composition. | currenta.depjps.pk |
| Tandem Mass Spectrometry (MS/MS) | Provides information on molecular substructures and amino acid sequence through fragmentation analysis. | currenta.depjps.pkpsu.edu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds from complex mixtures before MS analysis. | currenta.depsu.edu |
| Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermolabile compounds like alkaloids. | currenta.depsu.edu |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including both its absolute configuration and its conformation in solution. rsc.org For complex and flexible molecules, the experimental ECD spectrum is a weighted average of the spectra of all conformers present at a given temperature. rsc.org
The modern approach to determining absolute configuration involves a comparison between the experimentally measured ECD spectrum and spectra calculated for possible stereoisomers using quantum chemical methods, such as Density Functional Theory (DFT). rsc.orgfrontiersin.org A match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for an unambiguous assignment of the absolute configuration. rsc.org This combined experimental and computational approach has become a reliable tool for establishing the stereochemistry of complex natural products. frontiersin.org
X-ray Crystallographic Data for Definitive Structure Establishment
X-ray crystallography is considered the definitive method for establishing the complete three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov It provides an unambiguous picture of atomic positions, bond lengths, and stereochemistry. wikipedia.org The technique relies on obtaining a high-quality single crystal of the substance, which can often be the most challenging step. wikipedia.org
Chemical Methods and Degradation Studies in Structural Elucidation
Before the widespread availability of advanced spectroscopic techniques, the structures of complex natural products were primarily determined through chemical methods, including degradation and transformation reactions. researchgate.netsathyabama.ac.in For alkaloids, these classical approaches remain relevant as a complementary tool to confirm spectroscopic findings. researchgate.net
Structural elucidation through chemical degradation involves breaking the complex molecule down into smaller, more easily identifiable fragments. researchgate.net For peptide alkaloids, acid or base hydrolysis is a common method used to break the amide bonds and release the constituent amino acids, which can then be identified. Oxidative degradation using reagents like potassium permanganate (B83412) or nitric acid can also be employed to cleave the molecule at specific points, providing information about the carbon skeleton. sathyabama.ac.in The structure of related cyclopeptide alkaloids, such as Sativanine-C and Rugosanine-B, was elucidated using a combination of spectroscopic methods and chemical degradation. researchgate.netresearchgate.net
Challenges and Pitfalls in Complex Natural Product Structure Elucidation
The structural elucidation of complex natural products like this compound is fraught with challenges. The inherent complexity of cyclopeptide alkaloids made early structural studies difficult, leading to many proposed structures that were later revised. pjps.pk The presence of multiple stereocenters and conformational flexibility adds significant layers of difficulty to the analytical process.
One of the major challenges is obtaining a pure sample in sufficient quantity for a full suite of analyses, including NMR and crystallization. nih.gov Furthermore, while modern spectroscopic and computational methods are powerful, they are not without pitfalls. Incorrect application or interpretation of data can lead to erroneous structural assignments. frontiersin.org For instance, the sheer number of possible structures for a given molecular formula presents a combinatorial explosion that can complicate analysis. nih.gov The limitations of any single technique, such as mass spectrometry, mean that a combination of orthogonal methods is necessary to assign a structure with a high level of confidence. currenta.depittcon.org
Isolation and Purification Methodologies in Sativanine B Research
Extraction Techniques from Ziziphus Plant Material
The initial and critical step in obtaining Sativanine B is its extraction from the plant matrix, typically the bark of Ziziphus species like Ziziphus sativa and Ziziphus jujuba. researchgate.netrjpponline.orgphcogrev.comiajpr.com Researchers have utilized a range of extraction methods, from traditional solvent-based approaches to more contemporary techniques, to efficiently isolate this and other related alkaloids. rroij.cominnspub.netresearchgate.net
Traditional Solvent Extraction Approaches (e.g., Methanol (B129727), Ethanol)
Conventional solvent extraction remains a widely practiced method for procuring this compound. rroij.cominnspub.netnih.gov This technique leverages the differential solubility of the target compound in various organic solvents.
In a common procedure, powdered bark from the Ziziphus plant is subjected to extraction with a mixture of solvents. jcsp.org.pk One documented method involves the use of a benzene-ethyl alcohol-ammonia mixture. jcsp.org.pk Another approach employs maceration with solvents of varying polarities, including methanol, ethanol, acetone, ethyl acetate, dichloromethane (B109758), and n-hexane. innspub.netinnspub.net Studies have shown that methanol and dichloromethane extracts, in particular, exhibit high concentrations of total phenolics. innspub.net The choice of solvent is critical, as it directly influences the yield and purity of the extracted alkaloids. innspub.net For instance, methanol has been identified as a highly suitable solvent for the extraction of cannabinoids, a different class of plant-derived compounds, highlighting its effectiveness in isolating specific phytochemicals. nih.gov
Modern Extraction Techniques
In addition to traditional methods, modern extraction techniques are being explored to enhance efficiency and yield. rroij.commdpi.com These methods, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), offer several advantages over conventional approaches, including reduced extraction times and lower solvent consumption. rroij.comnih.gov While specific applications of these modern techniques directly to this compound are not extensively detailed in the provided context, their general utility in natural product extraction suggests their potential applicability. rroij.commdpi.com
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract, which contains a mixture of various compounds, must undergo a series of purification steps to isolate this compound. rroij.comjcsp.org.pk Chromatography is the cornerstone of this purification process. rroij.com
Column Chromatography (Open Column, Flash Chromatography)
Column chromatography is a fundamental technique used in the initial fractionation of the crude alkaloidal mixture. jcsp.org.pkijpsjournal.com In a typical procedure, the crude extract is loaded onto a silica (B1680970) gel column. jcsp.org.pk Elution is then carried out with a gradient of increasingly polar solvents, such as a mixture of dichloromethane and methanol. jcsp.org.pk The fractions are collected and monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired compound. jcsp.org.pk Further purification of these fractions can be achieved through repeated column chromatography or preparative layer chromatography (PLC). jcsp.org.pk
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Scales
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and final purification of this compound. mdpi.commdpi.com Analytical HPLC is used to determine the purity of fractions collected from other chromatographic steps. nih.gov For purification, semi-preparative and preparative HPLC are employed. researchgate.netmdpi.comnih.gov
One documented method for the purification of related cyclopeptide alkaloids involves the use of a reversed-phase C18 column. mdpi.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile. mdpi.com By carefully controlling the elution conditions, researchers can achieve high-purity separation of individual alkaloids. mdpi.comnih.gov
Medium-Performance Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC)
Medium-Performance Liquid Chromatography (MPLC) serves as an efficient intermediate purification step. nih.gov It can be used to process larger sample volumes than HPLC while offering better resolution than traditional open column chromatography. nih.gov MPLC is often used for the initial separation of crude extracts, with the resulting fractions being further purified by preparative HPLC. nih.gov For instance, a medium-pressure C18 column can be used with a methanol-water gradient to enrich the target compounds. nih.gov
While not explicitly mentioned in the context of this compound purification, Vacuum Liquid Chromatography (VLC) is another valuable technique in natural product isolation. It is a variation of column chromatography that uses a vacuum to accelerate the flow of the mobile phase, allowing for faster separations.
Emerging and Hybrid Separation Techniques
In the field of natural product chemistry, the isolation and characterization of specific compounds from complex biological matrices present a significant challenge. Traditional separation methods are often time-consuming and may not provide the necessary resolution for intricate mixtures. Consequently, the focus has shifted towards emerging and hybrid separation techniques that offer enhanced speed, efficiency, and sensitivity. hilarispublisher.commdpi.com These advanced methods often involve the coupling of two distinct analytical techniques, a practice known as "hyphenation," to leverage the strengths of both. nih.govijnrd.org
The integration of separation technologies with spectroscopic detection has proven invaluable for the analysis of biomaterials, particularly natural products found in plant extracts. nih.govnih.gov Techniques such as Supercritical Fluid Extraction (SFE) and advanced chromatographic methods, including high-performance liquid chromatography (HPLC), are at the forefront of this evolution. hilarispublisher.comjocpr.com These methods are crucial for processing crude extracts to isolate fractions enriched with bioactive compounds like this compound, paving the way for detailed structural elucidation and further research. hilarispublisher.com
Hyphenated Techniques (e.g., LC-MS, LC-NMR) for Online Dereplication
Hyphenated techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method online. nih.gov This direct coupling allows for the immediate structural analysis of compounds as they elute from the separation system. For natural product research, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are among the most pivotal hyphenated systems. nih.goviosrphr.org Their primary advantage lies in their ability to perform "dereplication," the rapid identification of known compounds in a complex mixture, thereby avoiding the laborious process of re-isolating and re-characterizing previously identified substances. nih.govscribd.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry. ijpsjournal.com As components of a mixture are separated on the LC column, they are introduced directly into the mass spectrometer, which provides mass-to-charge ratio (m/z) data. nih.gov High-Resolution Mass Spectrometry (HRMS) can yield an exact mass, allowing for the determination of a compound's elemental formula. mdpi.com This technique is exceptionally suited for analyzing complex extracts for the presence of target compounds like this compound. For instance, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) has been successfully used to detect this compound in roasted coffee bean extracts. nih.gov Similarly, LC-HRMS analysis has been employed for the dereplication of metabolites in Ziziphus mauritiana fruit extract, identifying related cyclopeptide alkaloids such as Sativanine A. nih.gov
| Parameter | Value/Description | Source |
| Technique | UHPLC-Q-TOF-MS | nih.gov |
| Application | Detection of this compound in coffee bean extracts | nih.gov |
| Compound Detected | This compound | nih.gov |
| Purpose | Phytochemical analysis and identification | nih.gov |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents another formidable hyphenated technique, directly linking HPLC with an NMR spectrometer. sumitomo-chem.co.jpmdpi.com NMR provides unparalleled detail regarding a molecule's structure, making it the definitive method for structural elucidation. mdpi.com While less sensitive than MS, LC-NMR provides comprehensive structural information without the need for prior isolation, which is particularly useful for identifying novel or unstable compounds. mdpi.comnih.gov The coupling can be operated in different modes, including on-flow (continuous measurement), stopped-flow (flow is halted to acquire data for a specific peak), and loop/cartridge storage. iosrphr.orgmdpi.com The stopped-flow mode enhances sensitivity and allows for more complex 2D NMR experiments to be performed on a specific chromatographic peak, providing unambiguous structural confirmation. mdpi.com
Purity Assessment Methodologies
Following the isolation of a natural product, assessing its purity is a critical step to ensure that subsequent structural and biological analyses are performed on a single, well-defined chemical entity. A multi-technique approach is typically employed, combining chromatographic and spectroscopic methods to confirm both purity and structural identity. pjps.pk
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for purity assessment. jocpr.com A purified compound, such as this compound, is expected to appear as a single, sharp, and symmetrical peak in the chromatogram when analyzed using different mobile phases and detection wavelengths. The absence of extraneous peaks is a primary indicator of high purity.
Spectroscopic and Spectrometric Methods: While chromatography indicates the number of components, spectroscopic methods confirm the identity and homogeneity of the main component.
LC-MS: As used in dereplication, LC-MS is also a powerful tool for purity assessment. Analysis of the isolated compound should yield a single chromatographic peak corresponding to the expected mass-to-charge ratio (m/z) for this compound. High-resolution mass spectrometry (HRMS) further confirms purity by providing an accurate mass measurement, which validates the elemental composition and distinguishes the target compound from potential impurities that may have similar retention times but different chemical formulas. nih.govnewomics.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is arguably the most definitive method for confirming the structural integrity and purity of an organic compound. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra of the isolated this compound must match reported data and should be free of unassignable signals. The presence of minor, unexplained peaks in the NMR spectrum would indicate the presence of impurities. pjps.pk
The combination of these methods provides a comprehensive evaluation of the purity of an isolated compound like this compound.
| Method | Information Provided | Purpose in Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | Retention time, peak shape, and number of components. | Provides a quantitative measure of purity based on peak area; detects the presence of other compounds. jocpr.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides mass-to-charge ratio (m/z) for each chromatographic peak. | Confirms the molecular weight of the main component and detects co-eluting impurities with different masses. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and allows for elemental formula determination. | Confirms the elemental composition, providing a high degree of confidence in the compound's identity and purity. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information (¹H, ¹³C, and 2D correlations). | Confirms the chemical structure and detects impurities, including isomers, that may not be resolved by chromatography. pjps.pkresearchgate.net |
Biosynthetic Pathways and Precursors of Sativanine B
General Biosynthesis of Cyclopeptide Alkaloids
Cyclopeptide alkaloids are a significant group of plant-derived peptides, with more than 200 known members. researchgate.net Their biosynthesis has been a subject of extensive research, which has recently established them as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). rsc.orgbeilstein-journals.orgnih.gov This classification is central to understanding their formation.
The general biosynthetic pathway for RiPPs begins with the ribosomal synthesis of a linear precursor peptide. beilstein-journals.org This precursor is a genetically encoded polypeptide that contains one or more core peptide sequences destined to become the final natural product, flanked by leader and sometimes follower sequences. rsc.org These leader sequences act as recognition sites for a suite of specialized enzymes that catalyze post-translational modifications. beilstein-journals.org
For cyclopeptide alkaloids, these modifications are extensive and lead to the formation of a macrocyclic structure, typically 13-, 14-, or 15-membered. rsc.orgresearchgate.net A defining feature is the macrocyclization, which often occurs via an ether linkage between the phenolic oxygen of a tyrosine or a p-hydroxystyrylamine residue and the β-carbon of another amino acid within the peptide chain. researchgate.net Following modifications, the precursor peptide is proteolytically cleaved to release the mature cyclopeptide alkaloid. rsc.org The entire process can occur through either a fused pathway, where the modifying enzyme is part of the precursor peptide, or a split pathway, where they are separate proteins. rsc.orgbeilstein-journals.org
Putative Precursors and Building Blocks in Sativanine B Biosynthesis
The structure of this compound (C₃₀H₃₈N₄O₄) dictates the specific building blocks required for its assembly. knapsackfamily.comnih.gov Like other 14-membered cyclopeptide alkaloids, its core structure is assembled from specific amino acid residues and a characteristic styrylamine (B14882868) moiety. uantwerpen.benih.gov
The peptide backbone of this compound is composed of several amino acids. Analysis of its structure reveals the incorporation of L-valine and L-phenylalanine. knapsackfamily.com In the general structure of related cyclopeptide alkaloids, these are often referred to as building blocks. For instance, in many alkaloids from the genus Ziziphus, the ring-bound amino acid (building block C) is commonly an aliphatic or aromatic amino acid, and another amino acid (building block A) serves as the N-terminal residue. uantwerpen.beresearchgate.net In this compound, L-phenylalanine is the ring-bound amino acid that participates in the ether linkage, while L-valine is another key component of the macrocycle. knapsackfamily.com The biosynthesis begins with the assembly of these amino acids into a linear peptide precursor. researchgate.net
A crucial component of this compound and related alkaloids is the p-hydroxystyrylamine unit. uantwerpen.beresearchgate.net This non-proteinogenic fragment is derived from the amino acid L-tyrosine. researchgate.netfrontiersin.org The biosynthesis of this moiety involves a series of enzymatic steps. L-tyrosine serves as the initial precursor, undergoing transformations to generate the styrylamine scaffold that is essential for the macrocyclic ring closure. frontiersin.org This process is a key branch point in the biosynthesis of many alkaloids, where primary metabolites like amino acids are shunted into complex secondary metabolic pathways. wikipedia.org
Enzymatic Transformations and Key Biosynthetic Steps
The conversion of the linear precursor peptide into the complex cyclic structure of this compound is orchestrated by a series of highly specific enzymes.
The key step in the formation of the macrocycle is the intramolecular cyclization. Recent studies have identified a class of enzymes known as BURP domain-containing peptide cyclases as being responsible for creating the characteristic ether linkage in cyclopeptide alkaloids. beilstein-journals.orgnih.gov These enzymes recognize the precursor peptide and catalyze the bond formation between the phenolic hydroxyl group of the tyrosine-derived styrylamine and the β-carbon of an amino acid residue (in this case, phenylalanine) located elsewhere in the peptide chain. researchgate.net
Other enzymatic transformations are also critical. The biosynthesis of alkaloids frequently involves oxidoreductases, transferases, and lyases. frontiersin.orgnih.gov
Oxidoreductases , such as cytochrome P450 monooxygenases, are often involved in the hydroxylation of aromatic rings and other oxidative modifications that create reactive sites for cyclization. frontiersin.orgbiorxiv.org
Transferases , particularly methyltransferases, play a role in the modification of amino groups. Many cyclopeptide alkaloids feature N-methyl or N,N-dimethyl amino acid residues, and this compound contains a methylated nitrogen within its modified proline-derived ring. knapsackfamily.comuantwerpen.be
Peptide Synthetases or ribosomal machinery assemble the initial peptide chain. In some related fungal systems, non-ribosomal peptide synthetases (NRPS) are used, which function as large multienzyme complexes, but in plants, the RiPPs pathway is the established route. rsc.orgnih.gov
Chemotaxonomic Significance of this compound Distribution
The distribution of cyclopeptide alkaloids, including this compound, is not random across the plant kingdom; it holds significant chemotaxonomic value. These compounds are particularly characteristic of the Rhamnaceae family, especially within the genus Ziziphus. uantwerpen.beresearchgate.net this compound itself was first isolated from the bark of Ziziphus sativa. ijpab.comdntb.gov.ua
The presence of specific structural types of cyclopeptide alkaloids can be used to classify plants and understand their evolutionary relationships. For example, the size of the macrocyclic ring (13-, 14-, or 15-membered) and the specific amino acid constituents are often consistent within certain genera or species. researchgate.netuantwerpen.be Therefore, the occurrence of this compound and related compounds in Ziziphus species helps to define the chemical profile of this genus, distinguishing it from others. researchgate.net This chemotaxonomic relationship underscores how specialized metabolic pathways have evolved within specific plant lineages.
Synthetic Methodologies and Analog Development
Strategies for the Total Synthesis of Cyclopeptide Alkaloids
The total synthesis of cyclopeptide alkaloids, a class of macrocyclic compounds characterized by a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid within their ring structure, presents considerable synthetic challenges. uantwerpen.beresearchgate.net These molecules can have 13-, 14-, or 15-membered macrocyclic systems. researchgate.net A primary hurdle in their synthesis is the formation of the strained macrocycle, particularly for the 14-membered rings which often exhibit enhanced rigidity. researchgate.netrsc.org
Key strategies in the total synthesis of these complex natural products often revolve around the crucial macrocyclization step. researchgate.net For 13- and 15-membered cyclopeptides, intramolecular copper(I)-mediated amidation is a widely used and effective approach. researchgate.netrsc.org In contrast, the synthesis of 14-membered cyclopeptide alkaloids frequently employs macrolactamization followed by the late-stage construction of the Z-enamide. researchgate.netrsc.org
A significant advancement in this field has been the application of copper-mediated C(sp2)-N bond formation, which has proven versatile in the total synthesis of various complex peptide natural products, including cyclopeptide alkaloids. nih.gov Another powerful strategy involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form the endocyclic aryl-alkyl ether bond, a key feature in many cyclopeptide alkaloids. nih.govacs.org This convergent approach has been successfully utilized in the synthesis of related compounds like sanjoinine G1. nih.govacs.org The development of novel macrocyclization strategies, such as the concomitant formation of a chiral tertiary alkyl-aryl ether bond during macrocyclization, has also been a highlight in the field, offering a pathway to previously challenging structures. rsc.org
Chemical Synthesis Approaches for Sativanine B and Analogues
While specific details on the total synthesis of this compound itself are not extensively documented in the provided results, general synthetic strategies for cyclopeptide alkaloids are directly applicable. The synthesis of this compound would likely involve a combination of peptide synthesis techniques to assemble the linear precursor, followed by a carefully chosen macrocyclization reaction, all while maintaining stereochemical control.
Peptide Synthesis Techniques (e.g., Solid-Phase, Solution-Phase)
The construction of the linear peptide backbone of this compound and its analogs can be achieved through established peptide synthesis methodologies.
Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of peptide synthesis due to its efficiency and the ability to automate the process. beilstein-journals.orgnih.gov In SPPS, the nascent peptide chain is anchored to an insoluble polymer support, allowing for the sequential addition of Nα-protected amino acids. nih.govsigmaaldrich.com The use of protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base like piperidine, and the Boc (tert-butyloxycarbonyl) group, removed by acid, is crucial to prevent unwanted side reactions. beilstein-journals.orgwikipedia.org SPPS is advantageous for synthesizing complex peptides and allows for the incorporation of non-native or modified amino acids. nih.govcsic.es
Solution-Phase Peptide Synthesis , the classical approach, involves carrying out the reactions in a homogeneous solution. wikipedia.org While it can be more labor-intensive than SPPS, it remains valuable for large-scale synthesis and for certain complex fragments where solubility on a solid support might be an issue. wikipedia.org A convergent approach, where smaller peptide fragments are synthesized in solution and then coupled together, can also be employed. mdpi.com
The choice between solid-phase and solution-phase synthesis depends on the specific target molecule and the desired scale of production. For research purposes, the speed and automation of SPPS are often preferred. nih.gov
Macrocyclization Reactions
The pivotal step in the synthesis of this compound is the macrocyclization of the linear peptide precursor. Several strategies are available for this transformation.
Macrolactamization: This involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide. mdpi.com Various coupling reagents, such as HBTU, HATU, and PyBOP, can be used to facilitate this intramolecular reaction. mdpi.com The success of macrolactamization can be highly dependent on the peptide sequence and the presence of turn-inducing elements that pre-organize the linear precursor into a conformation amenable to cyclization. mdpi.com
Copper-Catalyzed Reactions: As mentioned earlier, copper-mediated reactions are powerful tools for macrocyclization. Intramolecular Ullmann-type reactions, catalyzed by copper(I), can be used to form diaryl ether linkages within the macrocycle. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, can also be employed to form a triazole-containing macrocycle, which can serve as a stable mimic of a peptide bond. nih.govcam.ac.uk
Ring-Closing Metathesis (RCM): RCM, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, is another robust method for forming macrocycles by creating a carbon-carbon double bond. nih.govcam.ac.uk This strategy requires the linear precursor to be functionalized with two terminal alkenes. cam.ac.uk
Nucleophilic Aromatic Substitution (SNAr): For cyclopeptide alkaloids containing an aryl-ether linkage, an intramolecular SNAr reaction is a key strategy. nih.govnih.gov This involves the attack of a nucleophile, such as a hydroxyl group, on an activated aromatic ring to close the macrocycle. nih.gov
The choice of macrocyclization strategy is critical and depends on the specific structure of this compound and the desired bond to be formed in the ring-closing step.
Stereocontrolled and Regioselective Synthesis
Maintaining the correct stereochemistry of the amino acid residues throughout the synthesis is paramount. The use of chiral starting materials (amino acids) and stereocontrolled reactions is essential. psu.edu During peptide coupling and macrocyclization, care must be taken to avoid racemization.
Regioselectivity is also a key consideration, particularly when forming specific linkages within the macrocycle, such as the aryl-ether bond in some cyclopeptide alkaloids. rsc.org The synthetic design must ensure that the desired bond is formed selectively over other potential side reactions. For instance, in an SNAr macrocyclization, the regioselectivity of the ether bond formation is crucial. rsc.org
Development of this compound Derivatives and Analogues for Research
The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. drugdesign.org By systematically modifying the structure of this compound, researchers can identify key pharmacophores and optimize properties like potency, selectivity, and metabolic stability.
Design Principles for Structural Modification
The design of this compound analogs is guided by several principles of medicinal chemistry and structure-based design.
Scaffold Modification: The macrocyclic core of this compound can be altered in size or composition. cam.ac.uk For example, the ring size can be expanded or contracted, or specific amino acid residues can be replaced with non-natural amino acids or peptidomimetics to probe the importance of the backbone conformation. nih.gov
Side Chain Modification: The side chains of the amino acid residues offer opportunities for modification to explore interactions with biological targets. boltzmannmaps.com This can involve changing the size, polarity, or charge of the side chains.
Introduction of Conformational Constraints: Introducing conformational constraints, such as by incorporating N-methylated amino acids or forming additional cyclic structures within the macrocycle, can help to lock the molecule into a specific bioactive conformation. nih.gov This can lead to increased potency and selectivity.
Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can help to improve pharmacokinetic properties without sacrificing biological activity. For example, a peptide bond could be replaced with a more stable triazole ring. nih.gov
Computational Modeling: In silico methods, such as molecular docking, can be used to predict how different analogs of this compound might interact with a target protein. researchgate.net This can help to prioritize which analogs to synthesize and test, making the drug discovery process more efficient. rsc.org
By applying these design principles, researchers can generate a library of this compound analogs to systematically probe its biological function and potentially develop new therapeutic leads.
Impact of Structural Changes on Molecular Interactions (Theoretical)
Theoretical and computational methods, particularly in silico molecular docking, provide powerful tools for predicting how structural modifications to a compound affect its interactions with biological targets. These studies can elucidate the structure-activity relationships (SAR) that govern a molecule's binding affinity and specificity. By simulating the binding of a series of related compounds, or analogs, to a protein's active site, researchers can identify key structural features that enhance or diminish molecular interactions. This approach is instrumental in the rational design of new, more potent analogs.
A pertinent example of this theoretical approach is the computational analysis of this compound and its fellow cyclopeptide alkaloids from Ziziphus spina-christi against the main protease (Mpro) of SARS-CoV-2. uinsgd.ac.idresearchgate.net This enzyme is a key target for antiviral drug development due to its critical role in viral replication. uinsgd.ac.id In a detailed molecular docking study, the binding affinities and interaction patterns of this compound and its structural analogs—Amphibine-H, Franganine, Jubanine-A, Mauritine-A, and Zizyphine-F—were compared against the Mpro active site. uinsgd.ac.id The 3D structures of these compounds were optimized using Density Functional Theory (DFT) methods before being docked into the Mpro receptor (PDB ID: 6WNP) using AutoDock software. uinsgd.ac.idresearchgate.net
The results of these simulations are quantified by the binding energy, which indicates the stability of the ligand-protein complex. A lower (more negative) binding energy suggests a stronger and more stable interaction. The study revealed that this compound and several of its analogs exhibited more favorable binding energies than the co-crystal reference ligand, Boceprevir, which had a binding energy of -7.93 Kcal/mol. uinsgd.ac.id this compound itself demonstrated a strong binding affinity with a calculated binding energy of -8.98 Kcal/mol. uinsgd.ac.id This suggests a more stable interaction with the enzyme's active site compared to the reference inhibitor. The variation in binding energies across the series of analogs directly reflects the impact of their structural differences. uinsgd.ac.id
Table 1: Theoretical Binding Energies of this compound and Analogs against SARS-CoV-2 Mpro
Compound Predicted Binding Energy (Kcal/mol) Mauritine-A -9.88 Amphibine-H -9.12 Sativanine-B -8.98 Jubanine-A -8.61 Zizyphine-F -8.08 Franganine -7.97 Boceprevir (Reference) -7.93
Data sourced from Fakih et al. (2021). uinsgd.ac.id
Further analysis of the docking results provides a detailed picture of the specific molecular interactions between this compound and the amino acid residues within the Mpro active site. The enhanced binding energy of this compound is attributed to the number and nature of its molecular interactions. uinsgd.ac.id These interactions are primarily non-covalent, including hydrogen bonds and various hydrophobic (alkyl, pi-alkyl) and van der Waals interactions, which collectively stabilize the compound within the binding pocket.
Theoretical models show that this compound forms several key interactions with the Mpro enzyme. It is theorized that the greater number of these interactions compared to the reference ligand contributes to its stronger binding affinity. uinsgd.ac.id Understanding these specific contacts is crucial, as structural modifications to an analog that disrupt these key interactions would likely lead to a weaker binding affinity, whereas changes that enhance or create new favorable interactions could result in a more potent compound.
Table 2: Theoretical Molecular Interactions of this compound with SARS-CoV-2 Mpro Active Site Residues
Interaction Type Interacting Amino Acid Residues Hydrogen Bond GLU:166 Alkyl / Pi-Alkyl MET:49, LEU:141, CYS:145, MET:165, PRO:168 Van der Waals THR:26, HIS:41, ASN:142, HIS:164, ASP:187, GLN:189, GLN:192
Interactions derived from the 2D interaction diagram presented by Fakih et al. (2021). uinsgd.ac.id
Mechanisms of Biological Action at Cellular and Molecular Levels
Interactions with Molecular Targets: Receptors and Enzymes (Theoretical and in vitro models)
Theoretical and computational models have been instrumental in predicting the molecular targets of Sativanine B, particularly its interactions with enzymes.
In silico molecular docking studies have provided the primary insights into the ligand-target binding of this compound. One such study investigated its potential as an inhibitor of the SARS-CoV-2 Main Protease (Mpro), a key enzyme in the viral replication cycle. uinsgd.ac.id This computational analysis predicted that this compound could bind effectively to the active site of Mpro. uinsgd.ac.id
The study calculated the binding energy and inhibition constant for this compound, comparing it with other cyclopeptide alkaloids and a known inhibitor, Boceprevir. The results indicated a strong binding affinity for this compound to the Mpro receptor. uinsgd.ac.id The large binding energy is attributed to numerous interactions with amino acid residues within the enzyme's active site. uinsgd.ac.id
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues with SARS-CoV-2 Mpro |
|---|---|---|---|
| This compound | -8.98 | 263.62 | HIS-41, CYS-44, MET-49, ASN-142, CYS-145, HIS-163, HIS-164, MET-165, GLU-166, PRO-168, GLN-189, THR-190 |
| Boceprevir (Reference) | -7.65 | 2310 | THR-26, HIS-41, CYS-145, HIS-164, GLU-166, GLN-189 |
This interactive table summarizes the in silico docking results of this compound against the SARS-CoV-2 Main Protease, as reported in the study by Fakih et al. (2021). uinsgd.ac.id
Based on computational predictions, this compound is proposed to function as an enzyme inhibitor. uinsgd.ac.id The in silico PASS (Prediction of Activity Spectra for Substances) analysis predicted this compound to have potential antiviral activity, although its predicted activity as a specific protease inhibitor was lower than that of other tested cyclopeptide alkaloids like Mauritine-A. uinsgd.ac.id
The mechanism of inhibition is suggested to be competitive, where the alkaloid binds to the active site of the enzyme, thereby preventing the natural substrate from binding and catalysis from occurring. uinsgd.ac.idlibretexts.org The docking simulations show this compound occupying the same active site as the co-crystal ligand, forming interactions with key catalytic residues like HIS-41 and CYS-145 of the SARS-CoV-2 Mpro, which is characteristic of competitive inhibition. uinsgd.ac.idstudymind.co.uk This reversible binding blocks the enzyme's function as long as the inhibitor is present in the active site. libretexts.org
Cellular Pathway Modulation Studies (e.g., Signaling Cascades, Gene Expression)
Direct experimental studies detailing the modulation of specific cellular signaling cascades or gene expression by isolated this compound are not extensively documented in the current scientific literature. However, extracts from plants of the Ziziphus genus, from which this compound is isolated, have been shown to possess activities that imply pathway modulation. biotech-asia.orgdoc-developpement-durable.org For instance, extracts from Ziziphus lotus (B1177795) have been reported to modulate T-cell proliferation and the expression of IL-2 mRNA. medcraveonline.com It is important to note that these effects are from complex plant extracts containing numerous compounds, and the specific contribution of this compound to these activities has not been determined. Future research using the purified compound is necessary to elucidate its precise effects on cellular pathways.
Proposed Molecular Mechanisms from Structural Correlations
The structure of this compound is fundamental to its predicted biological activity. As a cyclopeptide alkaloid, it features a 14-membered macrocyclic ring composed of amino acid residues and a hydroxystyrylamine moiety. researchgate.netpjps.pk This complex, three-dimensional structure, including a unique side chain, is key to its ability to fit into the active sites of target enzymes. uinsgd.ac.idnih.gov
The elucidation of such complex structures relies heavily on techniques like high-resolution mass spectrometry, which reveals characteristic fragmentation patterns that help to determine the sequence and linkage of the amino acids and other components. pjps.pk The specific arrangement of functional groups and the conformational rigidity of the macrocycle in this compound are believed to govern its binding affinity and selectivity for molecular targets, as seen in the docking simulations with Mpro. uinsgd.ac.id Structure-activity relationship (SAR) studies on related compounds often reveal that specific substitutions on the macrocycle or side chain can significantly alter biological activity, highlighting the correlation between the molecule's structure and its mechanism of action. frontiersin.orgnih.gov
Considerations for Mechanistic Diversity within Cyclopeptide Alkaloids
This compound belongs to the broad class of cyclopeptide alkaloids, which are known for their structural and mechanistic diversity. researchgate.netmdpi.com These alkaloids are characterized by 13-, 14-, or 15-membered macrocyclic rings and exhibit a wide range of biological activities, including antifungal, antibacterial, sedative, and cytotoxic properties. biotech-asia.orgresearchgate.net
The mechanistic diversity arises from the variations in the macrocyclic ring size, the constituent amino acids, and the nature of the side chain. mdpi.comkoreascience.kr For example, some cyclopeptide alkaloids show antiplasmodial activity, while others exhibit potent cytotoxicity against cancer cell lines. researchgate.net This diversity means that while this compound has been explored for its potential as a viral protease inhibitor, other cyclopeptide alkaloids from the same plant may interact with entirely different molecular targets and modulate different cellular pathways. uinsgd.ac.id Therefore, the biological actions of this compound should be considered within the broader context of its chemical family, which represents a rich source of structurally unique and mechanistically diverse natural products. researchgate.netmdpi.com
Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives
Systematic Structural Modifications and Their Impact on Molecular Interactions
Sativanine B belongs to the cyclopeptide alkaloid class of compounds, which are characterized by a macrocyclic ring system. pjps.pk These alkaloids are composed of amino acid residues and other structural units. researchgate.net Modifications to the core structure of this compound and related cyclopeptide alkaloids can significantly influence their binding affinity and interaction with biological targets.
Research on related cyclopeptide alkaloids has shown that alterations to the macrocyclic ring size, the constituent amino acids, and the side chains have profound effects on biological activity. For instance, the N-formylation of the related compounds mauritine-C and sativanine-C resulted in significant changes in their mass spectrometric fragmentation patterns, indicating altered chemical properties. pjps.pk
In a study exploring the antineuroinflammatory, antimicrobial, and antimalarial activities of manzamine analogues, various synthetic modifications were performed. nih.gov N-alkylation of the β-carboline moiety and other structural changes led to analogues with improved or varied biological activities. nih.gov For example, some modified products showed potent activity against Cryptococcus neoformans, comparable to amphotericin B. nih.gov These findings highlight that even subtle changes to the peripheral functional groups can drastically alter the interaction of the molecule with its target.
Similarly, structure-activity relationship (SAR) studies on 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B) demonstrated that the addition of different substituents to the core structure significantly impacted their inhibitory potency. frontiersin.org A docking-based SAR analysis revealed the specific atom-level determinants of MAO-B inhibition. frontiersin.org This principle of systematic modification is directly applicable to this compound for exploring and optimizing its biological activities.
The synthesis of simplified analogs of complex natural products like taxol has also shown that structural refinement can lead to compounds with comparable or even superior activity. nih.gov This suggests that identifying the key pharmacophoric elements of this compound through systematic modification could lead to the development of more effective therapeutic agents.
Correlation of Structural Features with Specific Biological Mechanisms
The specific structural features of this compound are directly linked to its mechanism of action at the molecular level. As a cyclopeptide alkaloid, its three-dimensional conformation plays a crucial role in how it binds to target proteins.
The study further revealed specific amino acid interactions between this compound and the Mpro receptor, highlighting the importance of particular structural motifs for its inhibitory activity. uinsgd.ac.id The binding energy of this compound was found to be -8.98 Kcal/mol, indicating a stable interaction with the receptor. uinsgd.ac.id
The table below summarizes the binding energies of this compound and related cyclopeptide alkaloids against SARS-CoV-2 Mpro, illustrating the impact of structural differences on binding affinity.
| Compound | Binding Energy (Kcal/mol) |
| Mauritine-A | -9.88 |
| Amphibine-H | -9.12 |
| Sativanine-B | -8.98 |
| Jubanine-A | -8.61 |
| Zizyphine-F | -8.08 |
| Franganine | -7.97 |
| Boceprevir (Reference) | -7.93 |
Data sourced from Fakih, et al. (2021). uinsgd.ac.id
This data clearly demonstrates that minor variations in the structures of these cyclopeptide alkaloids lead to significant differences in their binding energies, which in turn correlates with their potential biological activity.
Computational Modeling and in silico Approaches in SAR Elucidation
Computational modeling and in silico techniques are invaluable tools for elucidating the structure-activity relationships of complex molecules like this compound. These methods allow for the prediction of biological activity and the rational design of new derivatives with enhanced properties.
Molecular docking studies are a key component of this approach. As mentioned previously, the docking of this compound into the active site of SARS-CoV-2 Mpro provided insights into its binding mode and affinity. uinsgd.ac.id The use of software such as AutoDock and BIOVIA Discovery Studio Visualizer enabled the visualization of the interactions between this compound and the amino acid residues of the target protein. uinsgd.ac.idresearchgate.net
In addition to docking, the Prediction of Activity Spectra for Substances (PASS) server can be used to predict the pharmacological activity of a compound based on its structure. uinsgd.ac.idresearchgate.net For this compound and its analogs, PASS prediction revealed potential antiviral activity. uinsgd.ac.id
The table below shows the predicted antiviral activity (Pa) values for this compound and related compounds.
| Compound | Antiviral Activity (Pa) |
| Zizyphine-F | 0.300 |
| Mauritine-A | 0.277 |
| Amphibine-H | 0.263 |
| Jubanine-A | 0.203 |
| Franganine | 0.201 |
| Sativanine-B | 0.162 |
Data sourced from Fakih, et al. (2021). uinsgd.ac.id
These in silico predictions, while needing experimental validation, provide a valuable starting point for prioritizing compounds for further investigation and for understanding the structural features that contribute to a particular biological activity. The use of Density Functional Theory (DFT) methods for optimizing the 3D structures of these ligands further enhances the accuracy of these computational studies. uinsgd.ac.idresearchgate.net
Stereochemical Requirements for Molecular Interactions
The stereochemistry of this compound is a critical determinant of its biological activity. As a chiral molecule, its three-dimensional arrangement of atoms dictates how it fits into the binding sites of target proteins, which are themselves chiral.
The specific stereoisomer of this compound that is found in nature is the one that exhibits biological activity. Any changes to the stereocenters within the molecule would likely result in a significant loss of activity, as the new stereoisomer would no longer be able to make the same key interactions with its biological target.
In the context of the in silico study against SARS-CoV-2 Mpro, the specific conformation of this compound that was used in the docking simulations was crucial for achieving the observed high binding affinity. uinsgd.ac.id This underscores the importance of the correct stereochemistry for the molecule's interaction with the enzyme's active site. The precise spatial arrangement of the phenyl group, the isopropyl group, and the butyl-methyl-oxoimidazolidinyl moiety are all essential for optimal binding. nih.gov
Advanced Analytical Techniques in Sativanine B Research
Quantitative Analysis and Detection Methods
Quantitative analysis is fundamental to determining the concentration of Sativanine B in various samples, such as plant extracts or biological fluids. gradcoach.com While specific quantitative assays exclusively for this compound are not extensively detailed in publicly available literature, established analytical chemistry principles and methods used for related alkaloids provide a clear framework for its quantification. nih.govresearchgate.net Methods can be broadly categorized into classical and instrumental techniques. umlub.pl
Classical methods like gravimetric and titration analysis, though highly accurate, are generally less suited for trace-level quantification in complex mixtures and are more time-consuming. umlub.plung.edu Instrumental methods, particularly those based on chromatography and mass spectrometry, are preferred for their sensitivity, specificity, and high-throughput capabilities. nih.govuniversiteitleiden.nl
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, is a cornerstone for the quantification of alkaloids. universiteitleiden.nl For this compound, a method would involve developing a specific HPLC protocol that achieves clear separation from other co-eluting compounds. usask.ca Quantification is then performed by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentration. umlub.pl More advanced mass spectrometry-based detection, such as that used in UHPLC-Q-TOF-MS, offers even greater sensitivity and specificity, allowing for detection and quantification at very low levels (ng/mL). nih.govmdpi.com
Table 1: Potential Quantitative Analysis Methods for this compound
| Method | Principle | Application to this compound |
|---|---|---|
| HPLC-UV/DAD | Separates compounds based on their affinity for a stationary phase. Quantification is based on the absorption of UV-Vis light by the analyte at a specific wavelength. universiteitleiden.nl | Allows for the separation of this compound from other alkaloids in an extract. The concentration is determined by measuring its UV absorbance against a standard curve. usask.ca |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the mass analysis capability of MS. The analyte is ionized and its mass-to-charge ratio is measured. nih.gov | Offers high sensitivity and selectivity. In Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, it can quantify this compound with high precision, even in complex matrices. labmate-online.com |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Measures the nuclear magnetic resonance signal of an analyte, where the signal intensity is directly proportional to the number of nuclei. universiteitleiden.nl | Provides absolute quantification without the need for an identical standard compound, using an internal standard of known concentration. It is highly accurate but less sensitive than MS-based methods. |
Hyphenated Analytical Techniques in Natural Product Research
The chemical complexity of natural extracts, which can contain hundreds of compounds, presents a significant analytical challenge. Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are powerful tools for navigating this complexity. researchgate.netactascientific.com This online combination allows for the separation of individual components from a mixture, followed immediately by their structural characterization. actascientific.com
The most common hyphenated systems in natural product research, including the study of alkaloids from the Ziziphus genus, are Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). researchgate.netrjptonline.orgresearchgate.net These techniques are indispensable for metabolic fingerprinting, profiling, and the targeted isolation of novel or bioactive compounds. universiteitleiden.nl
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a premier tool for the comprehensive chemical profiling of plant extracts. nih.gov In metabolomics studies of Ziziphus species, LC-MS/MS has been used to identify dozens of metabolites, including flavonoids, saponins, and alkaloids, in a single analytical run. researchgate.netrjptonline.orgtandfonline.com
The process involves:
Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the components of the extract with high resolution. oak.go.kr
Ionization: As components elute from the column, they enter an ion source (e.g., Electrospray Ionization, ESI) where they are charged.
MS1 Analysis: The first mass analyzer scans for the mass-to-charge ratio (m/z) of the parent ions, providing a list of all ionized compounds eluting at a specific time. For this compound, this would correspond to its protonated molecule [M+H]⁺. nih.gov
MS2 Analysis: Specific parent ions are selected and fragmented. The resulting fragment ions are analyzed, creating a tandem mass spectrum (MS/MS). This fragmentation pattern is a structural fingerprint that can be used to identify the compound by matching it against spectral libraries or through manual interpretation. oak.go.krpjps.pk
This technique is crucial for dereplication—the rapid identification of known compounds in an extract—which prevents the redundant isolation of already characterized substances. oak.go.kr For a compound like this compound, its presence in an extract from Ziziphus sativa or a related species could be rapidly confirmed by identifying its accurate mass and matching its MS/MS fragmentation pattern to previously reported data. nih.govdntb.gov.ua
While LC-MS/MS is excellent for identification based on fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural elucidation of a molecule. sci-hub.semdpi.com The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of NMR data on analytes as they are separated chromatographically. sci-hub.se
LC-NMR is particularly valuable for:
Distinguishing Isomers: Mass spectrometry often cannot differentiate between isomers (compounds with the same molecular formula), whereas NMR can provide detailed information about atomic connectivity and stereochemistry to resolve such ambiguities. sci-hub.se
Structure Elucidation without Isolation: For unstable compounds or those present in very small quantities, acquiring NMR data directly from the LC eluent can be the only way to determine their structure.
The LC-NMR workflow can be performed in several modes, including on-flow (continuous measurement as the peak elutes) or stopped-flow (the chromatographic flow is paused while the peak of interest is in the NMR flow cell to allow for longer acquisition times and more advanced 2D NMR experiments). sci-hub.se A more advanced setup, HPLC-SPE-NMR, involves trapping the chromatographic peaks on small solid-phase extraction (SPE) cartridges, which are then dried and eluted with a deuterated solvent into the NMR system, improving sensitivity and avoiding issues with protonated HPLC solvents. mdpi.comnih.gov This approach has been successfully used to isolate and elucidate the structures of new cyclopeptide alkaloids from Ziziphus species. nih.govcapes.gov.brnih.gov
Spectroscopic Methods for Purity and Identity Verification
Once a compound like this compound has been isolated, a suite of spectroscopic methods is employed to verify its identity and assess its purity. nih.gov These techniques provide complementary information that, when combined, offers definitive proof of the compound's structure.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the calculation of its elemental formula (e.g., C₃₀H₃₈N₄O₄ for this compound), which is a critical first step in identity confirmation. pjps.pknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. mdpi.com A combination of 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments reveals the complete carbon-hydrogen framework of the molecule, showing how all the atoms are connected. This confirms the core structure, the nature and position of all functional groups, and the relative stereochemistry, providing an unambiguous structural fingerprint. researchgate.netfrontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores. universiteitleiden.nl For this compound, the styrylamine (B14882868) moiety within its structure would produce a characteristic UV absorption spectrum, which can be used as a diagnostic feature for identity and as a method for detection in HPLC. usask.ca
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For this compound, IR would show characteristic absorption bands for amide carbonyls (C=O), N-H bonds, C-O ethers, and aromatic rings, further confirming its identity. actascientific.com
Table 2: Spectroscopic Data for this compound Identity Verification
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| HRMS | Elemental Formula | Confirms the molecular formula C₃₀H₃₈N₄O₄. nih.gov |
| ¹H NMR | Proton environment, connectivity (via coupling) | Shows all unique protons, their chemical shifts, and scalar couplings, defining the proton skeleton. frontiersin.org |
| ¹³C NMR | Carbon environment | Identifies all unique carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons. frontiersin.org |
| 2D NMR | Atom-to-atom connectivity | Establishes the complete bonding network and relative stereochemistry, confirming the cyclopeptide structure. researchgate.net |
| UV-Vis | Presence of chromophores | Detects the conjugated styrylamine system, providing a characteristic λmax. universiteitleiden.nl |
Emerging Analytical Technologies and Their Potential for this compound Research
The field of analytical chemistry is constantly evolving, with new technologies offering greater speed, sensitivity, and structural insight. For a complex natural product like this compound, these emerging methods hold significant promise. sci-hub.se Techniques like Ion Mobility Spectrometry (IMS), which separates ions based on their size and shape, can be coupled with LC-MS to provide an additional dimension of separation, helping to resolve complex mixtures and differentiate isomers. mdpi.com
One of the most revolutionary emerging techniques is Microcrystal Electron Diffraction (MicroED). ucla.edu This cryo-electron microscopy (cryo-EM) method has transformed the ability to determine the three-dimensional atomic structure of small molecules, including natural products. nih.govacs.org
A major bottleneck in natural product research is obtaining single crystals of sufficient size and quality for traditional X-ray crystallography. ucla.edu Many natural products, often isolated in milligram or even microgram quantities, yield only nanocrystalline powders that are unsuitable for X-ray diffraction. acs.org MicroED overcomes this limitation by using a beam of electrons, which interact with matter much more strongly than X-rays. ucla.edu This allows for the collection of high-quality diffraction data from crystals that are thousands of times smaller than those required for X-ray methods. nih.gov
The potential application of MicroED to this compound research is profound. If this compound or a novel derivative could be induced to form even the smallest nanocrystals, MicroED could provide a rapid and definitive determination of its complete 3D structure, including its absolute stereochemistry, from a minuscule amount of material. acs.orgresearchgate.net This technique is particularly powerful for resolving complex stereochemical questions that may be challenging to solve by NMR alone and represents a paradigm shift in the structural elucidation of rare natural products. ucla.edu
Ecological and Plant Biological Significance of Sativanine B
Role of Secondary Metabolites in Plant Defence Mechanisms
Secondary metabolites are crucial for a plant's survival, providing a sophisticated defense system against a wide array of herbivores and pathogens. Alkaloids, the broader chemical class to which Sativanine B belongs, are well-documented for their defensive properties. These compounds can act as toxins, feeding deterrents, or disruptors of physiological processes in herbivores and pathogens.
Table 1: General Defensive Roles of Plant Alkaloids
| Defense Mechanism | Description |
| Toxicity | Can be poisonous to herbivores and pathogens upon ingestion or contact. |
| Feeding Deterrence | May impart a bitter taste or other unpalatable properties to plant tissues. |
| Growth Inhibition | Can interfere with the growth and development of pathogenic microorganisms. |
| Physiological Disruption | May disrupt neurological or metabolic functions in insects and other herbivores. |
This table represents generalized functions of alkaloids and is not based on specific research on this compound.
Biosynthetic Regulation and Environmental Factors
The production of secondary metabolites in plants is often a dynamic process, influenced by a variety of internal and external cues. Environmental factors such as herbivore attack, pathogen infection, UV radiation, and nutrient availability can significantly alter the biosynthesis and accumulation of these compounds.
Currently, there is no specific information available regarding the biosynthetic pathway of this compound or how its production is regulated by environmental factors. Research has not yet elucidated the specific genes, enzymes, or signaling pathways involved in its synthesis. Consequently, the impact of environmental stressors on the accumulation of this compound in plants remains an area for future investigation.
Interactions within Plant Ecosystems (e.g., Allelopathy)
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. These allelochemicals can have inhibitory or stimulatory effects on neighboring plants.
There are no scientific studies that have investigated or demonstrated any allelopathic properties of this compound. While some alkaloids have been implicated in allelopathic interactions, this cannot be extrapolated to this compound without direct experimental evidence. The potential for this compound to influence the composition and dynamics of plant communities through allelopathy is unknown.
Contribution to Plant Physiology and Development
Beyond defense, some secondary metabolites are known to play roles in the normal growth and development of plants. These can include functions in nutrient transport, protection from abiotic stress, and regulation of developmental processes.
The specific contribution of this compound to the physiology and development of the plants in which it is found has not been documented. Research is lacking on whether this compound is involved in processes such as germination, flowering, senescence, or response to abiotic stresses like drought or salinity.
Future Research Directions and Challenges in Sativanine B Studies
Advancements in Synthetic Accessibility for Research Quantities
A significant bottleneck in the comprehensive study of many natural products, including Sativanine B, is obtaining sufficient quantities for extensive biological testing. Relying on isolation from natural sources is often inefficient. Therefore, developing robust total synthesis methods is crucial.
Research into the synthesis of related cyclopeptide alkaloids has highlighted the complexity of these structures. uantwerpen.be For instance, the synthesis of this compound precursors has been noted to produce byproducts containing an imidazolidinone ring, indicating potential chemical instability or side reactions that need to be overcome. mdpi.comresearchgate.net The total synthesis of related compounds like abyssenine-B and mucronine-E has been achieved using strategies such as copper-catalyzed coupling reactions, which could serve as a template for developing a synthetic route to this compound. uantwerpen.beuantwerpen.be
Future progress will depend on:
Developing Novel Synthetic Strategies: Creating flexible, efficient, and scalable synthetic routes is paramount. Methodologies that can overcome challenges like the formation of unwanted byproducts are needed. mdpi.com
Improving Synthetic Accessibility Scores (SAscore): Computational tools can predict the ease of synthesis for a given molecule. nih.gov Future synthetic designs for this compound and its analogs should aim for favorable SAscores to ensure that newly designed compounds are practically achievable in a laboratory setting. nih.govmlr.press
Analog Synthesis: A successful synthetic platform would not only provide access to this compound but also enable the creation of a library of analogs. This would be invaluable for structure-activity relationship (SAR) studies.
| Challenge in Synthesis | Potential Solution / Future Direction | Relevant Concepts |
| Low yield from natural sources | Development of a total chemical synthesis pathway. | Total Synthesis, Scalability |
| Formation of side-products (e.g., imidazolidinone rings) mdpi.comresearchgate.net | Optimization of reaction conditions and protecting group strategies. | Reaction Mechanism, Byproduct Analysis |
| Complex macrocyclic structure | Application of modern catalytic methods (e.g., Cu-catalyzed reactions). uantwerpen.be | Macrocyclization, Catalysis |
| Need for diverse analogs for testing | A flexible synthetic route that allows for easy modification of the core structure. | Analog Synthesis, Structure-Activity Relationship (SAR) |
Elucidation of Remaining Biosynthetic Pathway Gaps
This compound is a 14-membered cyclopeptide alkaloid isolated from the bark of Ziziphus sativa. rjpponline.orginnspub.netjcsp.org.pk While its origin is known, the specific enzymatic steps that lead to its formation within the plant are not fully understood. Elucidating the biosynthetic pathway is a major challenge but offers significant rewards, including the potential for biosynthetic engineering to produce the compound in microbial hosts.
The biosynthesis of alkaloids is a complex process originating from amino acids. wikipedia.org In other complex natural products, pathways have been shown to involve numerous enzymatic steps, including unique tailoring reactions that create the final molecular architecture. frontiersin.orgmdpi.com For example, the biosynthesis of macrolactam antibiotics involves the activation of a β-amino acid by an adenylation enzyme, followed by elongation and cyclization. nih.gov Similarly, heme biosynthesis involves multiple distinct pathways (PPD, CPD, and SHD) that start from a common precursor but diverge to form the final product. nih.gov
Key research goals for understanding this compound biosynthesis include:
Identifying the Gene Cluster: Using genomic and transcriptomic data from Ziziphus sativa to identify the biosynthetic gene cluster responsible for producing cyclopeptide alkaloids.
Characterizing Key Enzymes: Expressing and characterizing the function of individual enzymes in the pathway, such as the synthetases that assemble the peptide backbone and the cyclases that form the macrocycle.
Understanding Precursor Supply: Identifying the specific amino acid precursors and how they are supplied for the biosynthesis.
Unraveling these pathways is a significant undertaking, as demonstrated by the extensive research required to map the biosynthesis of other complex metabolites. frontiersin.orgmdpi.com
Deeper Exploration of Molecular Mechanisms via Advanced Bioassays
Preliminary studies on extracts from Ziziphus species, which contain this compound, suggest potential anti-inflammatory activity. innspub.netresearchgate.net One proposed mechanism is the inhibition of the release of lysosomal contents from neutrophils at inflammation sites. innspub.net However, these initial findings require deeper investigation using modern, advanced bioassays to pinpoint the precise molecular mechanisms of pure this compound.
A bioassay is an analytical method used to determine the effect or potency of a substance on a living system, which can range from whole organisms (in vivo) to isolated cells or tissues (in vitro). wikipedia.org Advanced cell-based assays are essential for moving from a general observation of activity to a detailed understanding of the mechanism of action (MOA). bioanalysis-zone.com
Future research should employ a suite of advanced bioassays to:
Identify Molecular Targets: Utilize techniques like thermal shift assays, surface plasmon resonance (SPR), or affinity chromatography with mass spectrometry to identify specific proteins that this compound binds to.
Profile Cellular Activity: Employ high-content screening (HCS) to visualize the effects of this compound on multiple cellular parameters simultaneously, such as organelle health, cytoskeletal arrangement, and signaling pathway activation.
Validate Mechanism of Action: Use specific reporter gene assays, enzyme inhibition assays, and other targeted functional assays to confirm the biological pathways modulated by this compound. bioanalysis-zone.com
The PubChem BioAssay database serves as a large repository for such data, allowing researchers to compare the activity of new compounds against a vast library of existing tests. nih.gov A deeper understanding of this compound's bioactivity is critical for any future development.
| Research Question | Advanced Bioassay Example | Expected Outcome |
| What protein(s) does this compound bind to? | Affinity-selection mass spectrometry | Identification of direct molecular targets. |
| How does this compound affect cell health and morphology? | High-Content Screening (HCS) | A detailed profile of cellular responses and potential toxicity. |
| Which signaling pathways are modulated by this compound? | Kinase profiling assays, Reporter gene assays | Pinpointing the specific pathways involved in the compound's mechanism of action. |
| Does it inhibit enzymes related to inflammation? | Specific enzyme inhibition assays (e.g., COX, LOX) | Confirmation and quantification of inhibitory activity against key inflammatory enzymes. |
Integration of Omics Technologies in Understanding Biological Roles
To gain a holistic view of the biological role of this compound, a multi-omics approach is indispensable. frontlinegenomics.com Omics technologies provide a comprehensive snapshot of different molecular layers within a biological system, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). humanspecificresearch.orgresearchgate.net Integrating these datasets can reveal complex interactions and biological networks affected by a bioactive compound. numberanalytics.commdpi.com
While specific omics studies on this compound are likely yet to be performed, this approach represents a critical future direction. nih.gov
Transcriptomics (RNA-Seq): Treating cells or model organisms with this compound and analyzing changes in gene expression can reveal which genetic pathways are activated or suppressed. numberanalytics.com
Proteomics: Using mass spectrometry-based techniques, researchers can identify changes in protein abundance and post-translational modifications, providing insight into the functional cellular response. frontlinegenomics.comnih.gov
Metabolomics: Analyzing the global profile of small-molecule metabolites can show how this compound perturbs cellular metabolism. uninet.edu
By combining these datasets, researchers can construct a comprehensive model of the compound's effects, identify biomarkers of its activity, and understand its role within a complex biological system. mdpi.comteknoscienze.com This integrated systems biology approach is essential for moving beyond a single target to a network-level understanding of the compound's function. numberanalytics.com
Computational Chemistry and Artificial Intelligence in Structure-Function Prediction
The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and natural product research. researchgate.netepfl.chmdpi.com These technologies offer powerful tools to predict the properties and biological functions of molecules like this compound, guiding and accelerating experimental work.
Computational Chemistry allows for the simulation of molecular structures and their interactions with biological targets at an atomic level. uit.nogzu.edu.cn Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to:
Analyze the 3D structure and electronic properties of this compound. mdpi.comsciensage.info
Predict its binding mode and affinity to potential protein targets.
Understand the energetic and structural basis of its activity.
Artificial Intelligence and Machine Learning (ML) can analyze vast datasets to identify patterns that are not obvious to human researchers. google.com In the context of this compound, AI/ML can be applied to:
Predict Bioactivity: Train models on large databases of known compounds and their activities (like ChEMBL) to predict the likely biological functions of this compound based on its structure. researchgate.netmdpi.com
Structure-Function Prediction: Develop quantitative structure-activity relationship (QSAR) models to understand which structural features of this compound are critical for its function. mdpi.com
De Novo Design: Use generative AI models to design novel analogs of this compound with potentially improved activity or properties. researchgate.netinstruct-eric.org
The integration of AI with computational chemistry holds immense promise for accelerating the discovery process, from predicting the function of newly discovered natural products to designing the next generation of therapeutic agents. researchgate.netresearchgate.net
Q & A
Q. Q1. How should researchers design initial experiments to isolate and characterize Sativanine B from natural sources?
Methodological Guidance:
- Begin with solvent-based extraction (e.g., ethanol or methanol) guided by polarity profiles of analogous alkaloids. Use column chromatography for preliminary purification, followed by HPLC for finer separation .
- Validate compound identity via spectral techniques (NMR, MS) and compare data with existing literature. Ensure purity assessments (>95%) using TLC or HPLC-UV .
- Document protocols meticulously in lab notebooks, including solvent ratios, retention times, and instrument calibration data to ensure reproducibility .
Q. Q2. What databases and search strategies are recommended for compiling a comprehensive literature review on this compound?
Methodological Guidance:
- Use systematic search protocols: Combine keywords (e.g., “this compound,” “biosynthesis,” “pharmacological activity”) across PubMed, Web of Science, and SciFinder. Apply Boolean operators (AND/OR) to refine results .
- Screen studies using inclusion criteria: peer-reviewed articles, in vitro/in vivo data, and structural elucidation. Exclude non-English abstracts and non-primary sources .
- Critically appraise sources for validity: prioritize studies with transparent methodology, replication data, and conflict-of-interest disclosures .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Guidance:
- Conduct meta-analyses to identify confounding variables (e.g., dosage variations, cell line specificity, assay protocols). Use statistical tools (e.g., ANOVA, regression) to assess heterogeneity .
- Replicate key experiments under standardized conditions, controlling for solvent effects, incubation times, and positive/negative controls .
- Cross-reference spectral libraries (e.g., PubChem, ChemSpider) to confirm structural consistency, as impurities or stereoisomers may skew bioactivity results .
Q. Q4. What strategies optimize the reproducibility of this compound synthesis protocols in academic labs?
Methodological Guidance:
- Adopt modular synthetic routes with intermediate characterization at each step. For example, track reaction progress via LC-MS and optimize catalyst loading to improve yield .
- Publish detailed supplementary materials (e.g., NMR spectra, crystallography data) to enable independent verification. Use standardized reporting formats per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Address batch-to-batch variability by documenting environmental factors (humidity, temperature) and reagent sourcing .
Q. Q5. How should researchers validate the proposed biosynthetic pathways of this compound using isotopic labeling?
Methodological Guidance:
- Design stable isotope (e.g., ¹³C, ²H) feeding experiments in plant cultures. Use GC-MS or LC-HRMS to trace isotopic incorporation into intermediate metabolites .
- Compare results with genomic data (e.g., transcriptome analysis of putative enzymes) to correlate pathway activity with gene expression .
- Employ kinetic modeling to quantify flux rates and identify rate-limiting steps in biosynthesis .
Data Analysis & Reporting
Q. Q6. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Guidance:
- Use non-linear regression models (e.g., sigmoidal curves) to calculate EC₅₀/LC₅₀ values. Report confidence intervals and p-values for significance testing .
- Address outliers via Grubbs’ test and normalize data to control groups to mitigate experimental noise .
- Include raw datasets in supplementary materials, formatted as CSV/Excel files with metadata (e.g., instrument settings, biological replicates) .
Q. Q7. How can researchers ensure ethical reporting of negative or inconclusive results in this compound studies?
Methodological Guidance:
- Publish negative findings in dedicated journals (e.g., Journal of Negative Results) to combat publication bias. Disclose limitations (e.g., sample size, assay sensitivity) transparently .
- Follow FAIR data principles: make datasets Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare .
- Align with COPE (Committee on Publication Ethics) guidelines for authorship, data fabrication, and plagiarism checks .
Cross-Disciplinary Considerations
Q. Q8. What integrative approaches link this compound’s structural features to its observed pharmacological mechanisms?
Methodological Guidance:
- Combine molecular docking simulations (e.g., AutoDock Vina) with in vitro binding assays to identify target proteins. Validate predictions via site-directed mutagenesis .
- Correlate functional group modifications (e.g., acetylation, methylation) with bioactivity shifts using SAR (Structure-Activity Relationship) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
